1-Nitro-2-propanol acetate
Overview
Description
1-Nitro-2-propanol acetate is an organic compound that belongs to the class of nitroalcohols It is characterized by the presence of a nitro group (-NO2) and an acetate group (-OCOCH3) attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-propanol acetate can be synthesized through the esterification of 1-nitro-2-propanol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions generally include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-propanol acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in basic conditions.
Major Products Formed:
Oxidation: Formation of nitroalkenes or nitroalkanes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nitroalcohols.
Scientific Research Applications
1-Nitro-2-propanol acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of nitroalkenes and nitroalkanes.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group, which can disrupt microbial cell functions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-nitro-2-propanol acetate involves the interaction of its functional groups with molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. The acetate group can participate in esterification and hydrolysis reactions, affecting the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nitro Group: Interacts with enzymes involved in redox reactions, leading to the modulation of cellular oxidative stress.
Acetate Group: Involved in metabolic pathways related to esterification and hydrolysis, influencing the compound’s bioavailability and activity.
Comparison with Similar Compounds
1-Nitro-2-propanol acetate can be compared with other similar compounds such as:
2-Nitro-1-propanol: Similar in structure but lacks the acetate group, leading to different reactivity and applications.
1-Nitro-2-propanol: The parent compound without the acetate group, used as an intermediate in various chemical reactions.
2-Nitroethanol: A simpler nitroalcohol with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both nitro and acetate groups, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological systems.
Properties
IUPAC Name |
1-nitropropan-2-yl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCSGYJUDYNMTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](=O)[O-])OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953535 | |
Record name | 1-Nitropropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-76-1 | |
Record name | 2-Propanol, 1-nitro-, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitropropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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